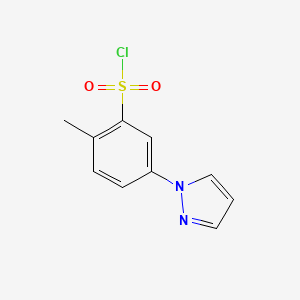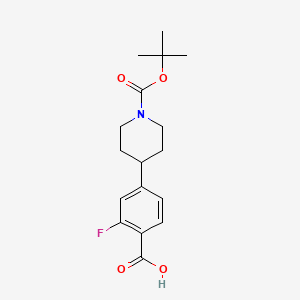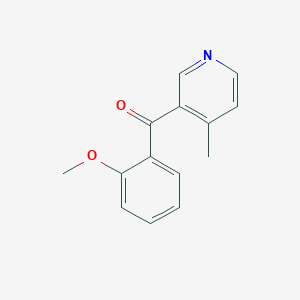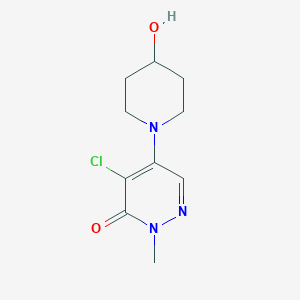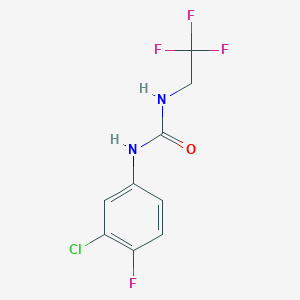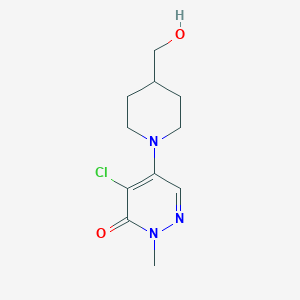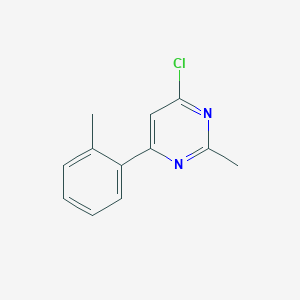
4-Chloro-2-methyl-6-(o-tolyl)pyrimidine
Übersicht
Beschreibung
“4-Chloro-2-methyl-6-(o-tolyl)pyrimidine” is a chemical compound with the molecular formula C12H11ClN2 . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives is a rapidly growing area of organic synthesis . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(o-tolyl)pyrimidine” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of “4-Chloro-2-methyl-6-(o-tolyl)pyrimidine” is 175.639 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties and Molecular Analysis
Pyrimidine derivatives, including those structurally related to 4-chloro-2-methyl-6-(o-tolyl)pyrimidine, are found to have significant applications in nonlinear optics (NLO) and electronic material science. These compounds, due to their heterocyclic nature and ability to form extended π-conjugated systems, exhibit promising NLO properties. A study on thiopyrimidine derivatives, for example, utilized density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to explore their electronic, linear, and NLO properties. The research highlighted the considerable NLO character of these molecules, recommending their potential in optoelectronic applications (Hussain et al., 2020).
Crystal Structure and Molecular Interactions
The crystal and molecular structures of pyrimidine derivatives are crucial for understanding their potential applications in pharmaceuticals and materials science. For instance, the study of isostructural and essentially isomorphous compounds, including those related to the 4-chloro-2-methyl-6-(o-tolyl)pyrimidine framework, reveals how variations in substituents affect the electronic structures and hydrogen bonding patterns. These insights are valuable for designing compounds with tailored properties for specific applications (Trilleras et al., 2009).
Synthesis and Characterization of Pyrimidine Chalcogen Derivatives
Research on the synthesis of multinucleate pyrimidine chalcogen (S/Se/Te) derivatives through selective substitution strategies opens up avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. Such studies not only expand the chemical space of pyrimidine derivatives but also provide insights into their structural and electronic properties through comprehensive spectroscopic characterization (Bhasin et al., 2011; Arora et al., 2014).
Molecular Docking and Pharmacological Potential
The exploration of pyrimidine derivatives in pharmacological contexts, through molecular docking studies and analysis of their interaction with biological targets, highlights their relevance in drug design. Quantum chemical calculations, Hirshfeld surface analysis, and molecular docking studies of specific pyrimidine derivatives provide insights into their potential as therapeutic agents, emphasizing the importance of structural modifications for enhancing biological activity (Gandhi et al., 2016).
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-(2-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-5-3-4-6-10(8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSBXPFKFBSNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(o-tolyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



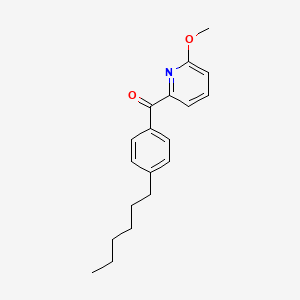
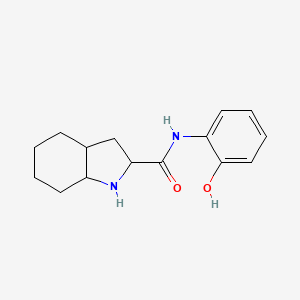
![{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1463010.png)
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1463011.png)
